molecular formula C12H19N3O B2819100 3-amino-N-(3-(dimethylamino)propyl)benzamide CAS No. 466694-64-4

3-amino-N-(3-(dimethylamino)propyl)benzamide

Cat. No.: B2819100
CAS No.: 466694-64-4
M. Wt: 221.304
InChI Key: QXBMROQQUFZCEN-UHFFFAOYSA-N
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Description

3-amino-N-(3-(dimethylamino)propyl)benzamide (CAS 466694-64-4) is an organic compound with a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol . This benzamide derivative features both a primary amino group and a tertiary dimethylamino propyl group, making it a versatile building block or intermediate in chemical synthesis and pharmaceutical research . Compounds with similar structures are frequently investigated in medicinal chemistry for their potential biological activities. For instance, research into related benzamide and nicotinamide compounds has explored their utility in the development of therapies for hematologic cancers and other neoplasms . As a multifunctional amine, it can serve as a key precursor in the synthesis of more complex molecules, including peptides, or be incorporated into compounds where its structural motifs can influence physicochemical properties and biological interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-[3-(dimethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)8-4-7-14-12(16)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBMROQQUFZCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-(dimethylamino)propyl)benzamide typically involves the reaction of 3-aminobenzamide with 3-(dimethylamino)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-(dimethylamino)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-amino-N-(3-(dimethylamino)propyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-(dimethylamino)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzamide core allows for diverse substitutions that influence physicochemical and biological properties. Key structural variations include:

Compound Substituents Molecular Formula Molecular Weight Key Features
3-Amino-N-(3-(dimethylamino)propyl)benzamide 3-amino (benzamide), 3-(dimethylamino)propyl (amide side chain) C₁₂H₁₈N₃O 235.3 Primary amino group at position 3; dimethylaminoalkyl chain
4-Amino-N-(3-(dimethylamino)propyl)benzamide 4-amino (benzamide) C₁₂H₁₈N₃O 235.3 Amino group at position 4; otherwise identical to the 3-amino isomer
ML324 (N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide) 4-(8-hydroxyquinolin-6-yl) (benzamide) C₂₁H₂₃N₃O₂ 349.4 Extended aromatic system (quinoline) enhances enzyme inhibition (JMJD2 IC₅₀ = 920 nM)
5-Bromo-N-[3-(dimethylamino)propyl]-2-hydroxybenzamide 5-bromo, 2-hydroxy (benzamide) C₁₂H₁₇BrN₂O₂ 301.2 Bromo and hydroxy groups enhance polarity; potential for halogen bonding
3-Hydroxy-N-[3-(dimethylamino)propyl]benzamide 3-hydroxy (benzamide) C₁₂H₁₈N₂O₂ 222.3 Hydroxy group improves solubility; may act as a metal chelator

Key Observations :

  • Functional Groups: Substituents like bromo () or hydroxyquinoline () introduce steric bulk, polarity, or metal-binding capacity, directly impacting bioactivity.

Pharmacological and Functional Activities

  • Enzyme Inhibition: ML324 inhibits JMJD2 histone demethylases (IC₅₀ = 920 nM) and represses viral gene expression (IC₅₀ ~10 μM) . The hydroxyquinoline moiety likely contributes to metal coordination critical for enzyme interaction.
  • Receptor Modulation: Analogs such as GR-55562 () demonstrate 5-HT1B receptor antagonism. O-Methylation or conformational restriction of the dimethylaminopropyl chain modulates intrinsic activity (agonist vs. antagonist) .
  • Antimicrobial Activity: Substituted benzamides (e.g., ) with electron-withdrawing groups (e.g., cyano) show enhanced antimicrobial and antioxidant activities .

Physicochemical Properties

  • Solubility and Stability: Hydroxy or amino groups (e.g., ) improve aqueous solubility but may reduce metabolic stability. Bromo substituents () increase molecular weight and lipophilicity.
  • pKa and Ionization: The dimethylamino group (pKa ~8–9) ensures partial protonation at physiological pH, enhancing membrane permeability .

Biological Activity

3-amino-N-(3-(dimethylamino)propyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2OC_{12}H_{18}N_{2}O. It features an amine group attached to a benzamide structure, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was reported to have IC50 values in the low micromolar range against several tumor types, indicating potent anticancer properties .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways. In vitro studies indicated that it could inhibit the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophages .
  • Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : This compound has been identified as a potent inhibitor of tubulin polymerization, which is critical for cancer cell division. It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound affects key signaling pathways involved in inflammation and cancer progression, including the p38 MAPK pathway. This modulation can lead to reduced expression of inflammatory markers and enhanced apoptosis in tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Studies on Cancer Models : In animal models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The studies emphasized its potential as a therapeutic agent against specific cancers .
  • Neuroprotective Effects in Animal Models : In models of neurodegeneration, treatment with this compound reduced markers of oxidative stress and improved cognitive function, suggesting its potential for treating Alzheimer's disease and other neurodegenerative disorders .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeMechanismIC50 ValuesRelevant Studies
AnticancerInhibition of tubulin0.08 - 12.07 µM
Anti-inflammatoryInhibition of TNF-α< 50 µM
NeuroprotectionReduction of oxidative stressNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N-(3-(dimethylamino)propyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, coupling 3-aminobenzoic acid derivatives with N-(3-(dimethylamino)propyl)amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) is a common approach . Optimization includes temperature control (0–25°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric balancing of reactants. Purity is enhanced via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.5–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 290.2) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How does the dimethylamino propyl group influence the compound’s solubility and reactivity?

  • Methodological Answer : The tertiary amine in the dimethylamino group enhances water solubility via protonation under acidic conditions, while the propyl chain increases lipophilicity, affecting membrane permeability in biological assays . Reactivity studies show the amine participates in salt formation (e.g., hydrochloride salts for stability) and hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibitory activity, and what controls are necessary?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays with purified kinases (e.g., CDK2/Cyclin E). Include positive controls (staurosporine) and negative controls (DMSO vehicle) .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM to calculate IC₅₀ values.
  • Structural Analysis : Co-crystallization or molecular docking (e.g., using AutoDock) identifies binding interactions with kinase ATP pockets .

Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and ATP concentration in kinase assays .
  • Validate Purity : Re-test the compound using HPLC (≥95% purity) to exclude impurities affecting results .
  • Cross-Validate Models : Compare activity in cell-free assays vs. cell-based models (e.g., cancer cell lines) to assess membrane permeability .

Q. What methodologies elucidate the compound’s pharmacokinetic properties, such as metabolic stability and excretion pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to track metabolite formation via LC-MS. Identify major Phase I (oxidation) and Phase II (glucuronidation) pathways .
  • In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents, followed by plasma/tissue analysis for bioavailability and urinary/fecal excretion .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace dimethylamino with morpholino or vary benzamide substituents) .
  • Biological Screening : Test analogs against kinase panels (e.g., 50+ kinases) to assess selectivity. Prioritize analogs with >10-fold selectivity for the target kinase .

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